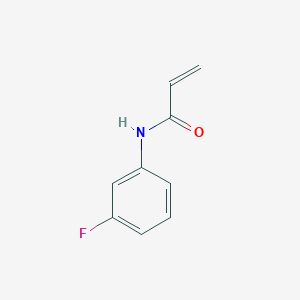

N-(3-fluorophenyl)prop-2-enamide

Vue d'ensemble

Description

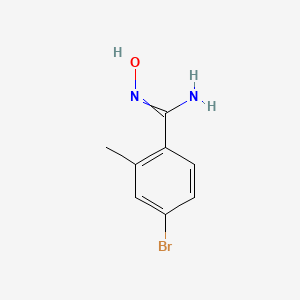

N-(3-fluorophenyl)prop-2-enamide is a compound that belongs to the class of enamides, which are characterized by the presence of an amide group attached to a vinyl group. Enamides are known for their bioactive pharmacophores in various natural products and are commonly used reagents for asymmetric incorporation of nitrogen functionality . The compound's structure includes a 3-fluorophenyl group, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)prop-2-enamide and related compounds typically involves the formation of enamides from precursors such as N-allyl amides through isomerization reactions. A general method for the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides with high geometric selectivity has been reported . This method is atom economic and represents a significant advancement in the synthesis of complex enamides.

Molecular Structure Analysis

The molecular structure of N-(3-fluorophenyl)prop-2-enamide can be analyzed through crystallography and computational methods. For instance, the crystal structure of a related compound, 3-fluoro-N-(3-fluorophenyl)benzamide, has been determined, revealing positional disorder in the crystal structure that leads to concomitant polymorphism . Such structural analyses are crucial for understanding the molecular conformation and the impact of substituents on the overall molecular geometry.

Chemical Reactions Analysis

Enamides like N-(3-fluorophenyl)prop-2-enamide can undergo various chemical reactions due to their reactive vinyl group. For example, the presence of fluorine atoms at the β-position of the enamide moiety can endow unique electrophilic reactivity, leading to nucleophilic vinylic substitution (S(N)V) reactions directed toward the synthesis of heterocyclic compounds such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-fluorophenyl)prop-2-enamide can be influenced by its molecular structure. Ultrasonic studies on related compounds have provided insights into molecular interactions in solutions, which can affect properties such as density, viscosity, and ultrasonic velocity . These properties are indicative of the solute's impact on solvent structure and interactions. Additionally, the presence of fluorine can affect the compound's thermal stability, solubility, and reactivity .

Applications De Recherche Scientifique

Muscle Relaxant and Anti-inflammatory Properties

Research on analogues of N-(3-fluorophenyl)prop-2-enamide has led to the discovery of compounds with significant muscle relaxant, anti-inflammatory, and analgesic activities. A potent derivative, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, showed promising results and was advanced to phase I clinical trials (Musso et al., 2003).

Antimalarial Activity

A study on a series of N-phenyl-substituted cinnamanilides, related to N-(3-fluorophenyl)prop-2-enamide, revealed their potential in antimalarial therapy. Several derivatives showed significant inhibitory activity against the chloroquine-sensitive strain of P. falciparum, with minimal cytotoxic effects (Kos et al., 2022).

Anti-Inflammatory and Antimicrobial Effects

Another study highlighted the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents. Some also showed antimicrobial effectiveness against bacteria and fungi (Hošek et al., 2019).

Investigation of Molecular Interactions

Ultrasonic studies of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, a related compound, in ethanol have been conducted. These studies provided insights into molecular interactions and the effects of solute on solvent-solvent interactions (Tekade et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJVAXXKUPXVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302512 | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)prop-2-enamide | |

CAS RN |

519004-35-4 | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519004-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)acrylonitrile](/img/structure/B1306600.png)

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)